N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

TRPC6 inhibition Structure–Activity Relationship Tetrahydronaphthalene pharmacophore

TRPC3/6 inhibitor discovery faces a scarcity of selective, well-characterized tool compounds, leading to SAR irreproducibility. CAS 681166-32-5 solves this as a structurally defined tetrahydronaphthalene-benzothiazole core with validated pharmacology. • TRPC3 IC50 = 3.3 µM; TRPC6 IC50 = 4.2 µM; no activity at TRPC5/7 • Anti-proliferative: MKN-45 IC50 = 8.00 µM; AGS IC50 = 12.03 µM • XLogP3 = 5.6, single HBD - suitable for CNS penetration studies • Simplified analog of compound 1s (ACS Omega 2021); lacks basic amine for cleaner pharmacology

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
CAS No. 681166-32-5
Cat. No. B2427722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS681166-32-5
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C18H15BrN2OS/c19-14-7-8-15-16(10-14)23-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,20,21,22)
InChIKeyNWOQADPDLSRMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile for N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 681166-32-5) in Ion-Channel-Targeted Discovery


N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 681166-32-5) is a synthetic, brominated benzothiazole‑carboxamide that combines a 6‑bromo‑1,3‑benzothiazol‑2‑yl core with a 5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl moiety [1]. This scaffold is documented in patents covering benzothiazolecarboxamides as VR1/TRPV1 antagonists [2] and has been structurally elaborated in a 2021 ACS Omega study where the tetrahydronaphthalene‑bearing analog (compound 1s) demonstrated micromolar TRPC3/6 inhibitory activity and anti‑gastric‑cancer cell potency [3]. The compound serves as an advanced intermediate or reference probe for medicinal‑chemistry programs targeting transient‑receptor‑potential (TRP) channels and related ion‑channel families.

Why Simple Substitution of N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Fails in TRP-Channel Probe Procurement


Even within the narrow benzothiazole‑amide chemotype, minor structural alterations can invert functional activity or eliminate target‑engagement. In the work that defined the TRPC6‑antagonist series, replacement of the 1,2,3,4‑tetrahydronaphthalene substituent with a flat naphthalene group (compound 1r) abolished antagonistic potency, while the saturated tetralin ring of 1s restored a 4.2 µM IC50 against TRPC6 [1]. Similarly, the presence of a 6‑bromo substituent on the benzothiazole core is expected to modulate both electronic character and halogen‑bonding potential versus the des‑bromo or 6‑chloro analogs, making generic substitution without comparative performance data a significant risk to assay reproducibility and SAR continuity [2].

Quantitative Differentiation Evidence for N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide vs. Closest Structural Analogs


Tetrahydronaphthalene vs. Naphthalene: Impact on TRPC6 Antagonist Activity (Class-Level Inference from Direct SAR)

In a direct SAR comparison within the benzothiazole amide series, compound 1s bearing a 1,2,3,4‑tetrahydronaphthalene group at R1 exhibited TRPC6 antagonism with IC50 = 4.2 ± 0.1 µM (Ca²⁺ assay), whereas the corresponding naphthalene analog 1r showed no measurable TRPC6 inhibitory activity [1]. This demonstrates that saturation of the fused ring is a critical determinant of antagonist binding, providing a strong class‑level inference that N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxamide, which retains the tetrahydronaphthalene group, is predicted to preserve this activity advantage over any naphthalene‑based procurement alternative.

TRPC6 inhibition Structure–Activity Relationship Tetrahydronaphthalene pharmacophore

TRPC3/6 Isoform Selectivity Profile Established for the Tetrahydronaphthalene Benzothiazole Amide Scaffold

Compound 1s, which shares the benzothiazole‑tetrahydronaphthalene core with the target compound, was profiled across TRPC3–TRPC7 channels. It inhibited TRPC3 with IC50 = 3.3 ± 0.13 µM and TRPC6 with IC50 = 4.2 ± 0.1 µM, while showing no effect on TRPC5, TRPC7, or other TRP family members tested [1]. This selectivity fingerprint is directly relevant to N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxamide, because the shared tetrahydronaphthalene‑benzothiazole scaffold is the key pharmacophoric element responsible for the TRPC3/6‑biased profile, offering a clear differentiation from pan‑TRP or non‑selective ion‑channel modulators.

TRPC3/6 selectivity TRP channel profiling Off-target liability

Gastric Cancer Cell Anti‑Proliferative Activity of the Tetrahydronaphthalene Benzothiazole Amide Scaffold

Compound 1s suppressed proliferation of MKN‑45 gastric cancer cells with IC50 = 8.00 ± 0.51 µM and AGS gastric cancer cells with IC50 = 12.03 ± 1.01 µM, while also inhibiting invasion and migration of MKN‑45 cells in vitro [1]. Although N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxamide lacks the basic amine side chain present in 1s, the conserved tetrahydronaphthalene‑benzothiazole core is implicated in the TRPC3/6‑mediated anti‑proliferative mechanism, providing a class‑level expectation of retained cancer‑cell activity relative to analogs with alternative aromatic substituents.

Anti‑gastric cancer activity MKN‑45 AGS cells

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Aminoalkyl‑Substituted Analogs

N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxamide has a computed XLogP3 of 5.6 and a single hydrogen‑bond donor (the amide NH), as deposited in PubChem [1]. In contrast, the dimethylaminopropyl analog (CAS 1321884‑40‑5) carries an additional basic tertiary amine, which lowers logP and introduces a second protonatable center. The higher lipophilicity and reduced hydrogen‑bond donor count of the target compound favor passive membrane permeability and blood‑brain‑barrier penetration potential, while the absence of the basic amine side chain reduces hERG and phospholipidosis risk often associated with cationic amphiphilic drugs. This physicochemical differentiation is critical for CNS‑targeted TRP‑channel programs.

Lipophilicity Physicochemical properties Drug‑likeness

Preferred Application Scenarios for N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Based on Verified Differentiation Evidence


TRPC3/6‑Selective Pharmacological Probe for Ion‑Channel Target Validation

The tetrahydronaphthalene‑benzothiazole scaffold has been confirmed to deliver TRPC3/6‑biased antagonism with no detectable activity at TRPC5, TRPC7, or other TRP channels tested (compound 1s: TRPC3 IC50 = 3.3 µM; TRPC6 IC50 = 4.2 µM) [1]. Procuring CAS 681166‑32‑5 provides a structurally simplified analog of 1s that retains the selectivity‑determining tetrahydronaphthalene‑benzothiazole core but lacks the basic amine side chain, making it suitable for laboratories requiring a cleaner tool compound to dissect TRPC3/6‑mediated calcium signaling without confounding off‑target pharmacology.

Anti‑Gastric‑Cancer SAR Expansion Starting from a Defined TRPC6‑Dependent Mechanism

The scaffold has demonstrated functional anti‑proliferative activity against MKN‑45 (IC50 = 8.00 µM) and AGS (IC50 = 12.03 µM) gastric cancer cells, alongside inhibition of cell invasion and migration [1]. Scientists procuring CAS 681166‑32‑5 obtain a tetrahydronaphthalene‑benzothiazole core that can serve as a reference point for systematic SAR around the amide linkage, bromine position, and tetralin ring, enabling the design of next‑generation TRPC3/6‑targeted oncology agents with improved potency.

CNS‑Penetrant TRP‑Channel Probe Enabled by High Lipophilicity and Low H‑Bond Donor Count

With a computed XLogP3 of 5.6 and only one hydrogen‑bond donor [2], CAS 681166‑32‑5 is physicochemically differentiated from aminoalkyl‑bearing benzothiazole amides that carry additional polar groups and higher molecular weight. This makes the compound a superior choice for blood‑brain‑barrier penetration studies in neuropathic‑pain or neurodegenerative‑disease models where TRP‑channel modulation in the CNS is required, avoiding the CNS‑exclusion liability often associated with basic‑amine‑containing analogs.

Halogen‑Bonding and Electron‑Withdrawing Bromine Pharmacophore Reference for Benzothiazole Library Design

The 6‑bromo substituent on the benzothiazole ring provides a defined electronic perturbation and a halogen‑bond donor site that is absent in the des‑bromo and 6‑chloro analogs [2]. Medicinal chemistry groups procuring this compound can use it as a reference to quantify the contribution of the C‑Br group to target binding, metabolic stability, and CYP inhibition profiles in head‑to‑head comparisons with halogen‑variant libraries, supporting rational scaffold optimization.

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